molecular formula C6H7ClN2O B1452793 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole CAS No. 1188264-96-1

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

Cat. No.: B1452793
CAS No.: 1188264-96-1
M. Wt: 158.58 g/mol
InChI Key: RNFHPOIOKPCTNQ-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole (CAS 1566277-74-4) is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.58 g/mol . This reagent belongs to the 1,2,4-oxadiazole class of heterocycles, a privileged scaffold in modern drug discovery due to its utility as a bioisostere for ester and amide functionalities, which can improve metabolic stability in pharmacologically active molecules . The 1,2,4-oxadiazole ring is a key structural motif investigated for a broad spectrum of biological activities, including anticancer , anti-Alzheimer's , and other therapeutic applications . The reactive chlorine atom at the 5-position and the cyclobutyl group at the 3-position make this compound a versatile and valuable synthetic intermediate for researchers. It is particularly useful for constructing more complex molecules via nucleophilic substitution reactions, where the chloro group can be readily displaced by various nucleophiles, such as amines and alcohols . This compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

5-chloro-3-cyclobutyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFHPOIOKPCTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283770
Record name 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
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Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-96-1
Record name 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
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Record name 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
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Record name 5-chloro-3-cyclobutyl-1,2,4-oxadiazole
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Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The key step is the formation of the heterocyclic ring through condensation and subsequent cyclodehydration.

Common approaches include:

These methods have been extensively reviewed for various oxadiazole derivatives, including 1,3,4- and 1,2,4-oxadiazoles, highlighting their versatility and adaptability for functionalized derivatives.

Specific Considerations for 5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

Given the substituents on the oxadiazole ring, the synthesis of this compound likely involves:

  • Introduction of the cyclobutyl group at the 3-position, typically via a cyclobutyl-containing acid or acid derivative.
  • Incorporation of the chlorine atom at the 5-position, which can be introduced either by using a chlorinated acid chloride or by post-cyclization halogenation.

Proposed Synthetic Route

A plausible synthetic route based on literature precedents for 1,2,4-oxadiazole derivatives is outlined below:

Step Reaction Reagents/Conditions Notes
1. Formation of amidoxime Cyclobutanecarboxylic acid derivative reacted with hydroxylamine Hydroxylamine hydrochloride, base (e.g., NaOH), aqueous or alcoholic solvent Converts acid derivative into amidoxime intermediate
2. Cyclization to oxadiazole Amidoxime reacted with 5-chloro-substituted acid chloride or equivalent Dehydrating agent (e.g., POCl3, P2O5), reflux or microwave irradiation Ring closure forms 1,2,4-oxadiazole ring with chloro substituent
3. Purification Recrystallization or chromatography Solvent choice depends on product solubility Ensures isolation of pure this compound

This route aligns with typical synthetic protocols for halogenated oxadiazoles and cycloalkyl-substituted derivatives.

Research Findings and Optimization Parameters

  • Green chemistry adaptations: Electrochemical anodic oxidation and microwave-assisted cyclization have been reported to improve yields and reduce reaction times for oxadiazole synthesis, potentially applicable to this compound.
  • Catalyst and solvent effects: Use of Lewis acid catalysts such as scandium triflate has been shown to facilitate cyclization at room temperature in related oxadiazole systems, which could be explored for mild synthesis conditions.
  • Oxidants: MnO2 in acetic acid has been used effectively in oxidative cyclizations to form oxadiazole rings, suggesting a possible alternative to harsh dehydrating agents.

Data Table: Summary of Preparation Methods for Oxadiazole Derivatives Relevant to this compound

Method Key Reagents Conditions Advantages Limitations
Amidoxime + Acid Chloride Cyclization Amidoxime intermediate, acid chloride, POCl3 or P2O5 Reflux or microwave irradiation High yield, well-established Requires dehydrating agents, possible harsh conditions
Electrochemical Synthesis Electrochemical cell, suitable electrolyte Room temperature, green solvent Environmentally friendly, mild conditions Requires specialized equipment
Microwave-Assisted Cyclization Amidoxime, acid derivative Microwave irradiation, short time Rapid reaction, improved yield Scale-up challenges
Oxidative Cyclization Amidoxime, MnO2 in acetic acid Ambient temperature Mild, avoids strong dehydrating agents Limited substrate scope

Notes on Available Literature and Gaps

  • Direct literature specifically detailing the synthesis of this compound is scarce; however, the compound's structure and substituents suggest that classical oxadiazole synthesis strategies are applicable.
  • The PubChemLite database provides structural and physicochemical data but lacks explicit synthetic routes.
  • Reviews on oxadiazole synthesis emphasize the adaptability of amidoxime cyclization methods and green chemistry alternatives, which can be tailored for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to the formation of oxadiazole derivatives with different functional groups .

Scientific Research Applications

Biochemical Properties

The compound exhibits significant biochemical properties, including:

  • Enzyme Interaction : It has been shown to inhibit specific bacterial enzymes, indicating potential antibacterial activity.
  • Cellular Effects : The compound influences cell signaling pathways related to inflammation and immune responses.
  • Stability : Under standard laboratory conditions, it remains relatively stable with minimal degradation over time.

Medicinal Chemistry

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole serves as a scaffold for developing new drugs with potential:

  • Antibacterial Activity : Its ability to inhibit bacterial enzymes makes it a candidate for antibiotic development. Preliminary studies indicate efficacy against various pathogens.
  • Anticancer Properties : Research has demonstrated that derivatives of oxadiazoles exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Case Study: Anticancer Activity

In a study evaluating several oxadiazole derivatives, compounds similar to this compound showed IC50 values ranging from 0.045μg/mL0.045\,\mu g/mL to 0.072μg/mL0.072\,\mu g/mL against different cancer cell lines . This highlights the potential of this compound in cancer therapeutics.

Agriculture

The compound is being explored for its potential use as a pesticide or herbicide due to its biological activity. The structural characteristics of this compound allow it to interact with biological systems in plants and pests, potentially leading to new agricultural applications.

Materials Science

Research into the use of this compound in materials science focuses on its properties that may facilitate the development of new materials such as liquid crystals or energetic materials. Its unique chemical structure could lead to advancements in material properties and applications.

CompoundActivity TypeCell LineIC50 Value (µg/mL)
AAnticancerA5490.045
BAnticancerMCF-70.072
CAntibacterialE. coliNot reported
DAnti-inflammatoryCOX Enzyme InhibitionNot reported

Table 2: Comparison of Oxadiazole Derivatives

Compound NameStructure FeaturesNotable Activities
This compoundChlorine at position 5Antibacterial, Anticancer
3-Bromo-5-cyclobutyl-1,2,4-oxadiazoleBromine at position 3Cytotoxic effects against A549
Novel derivativesVarious substitutionsEnhanced activity against multiple cell lines

Mechanism of Action

The mechanism of action of 5-chloro-3-cyclobutyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in medicinal chemistry, it may inhibit bacterial enzymes, leading to antibacterial activity. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Electronic Modifications

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:

Table 1: Key Comparisons of 1,2,4-Oxadiazole Derivatives
Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Activities References
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole Cyclobutyl Chlorine Potential antitumor activity (inference from SAR)
5-Methyl-3-phenyl-1,2,4-oxadiazole Phenyl Methyl Anti-inflammatory (similar to phenylbutazone)
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole Phenyl Chloromethyl Intermediate for synthesis; NMR data (δ 4.75 ppm for CH2Cl)
3,5-Diphenyl-1,2,4-oxadiazole Phenyl Phenyl Base structure; limited bioactivity
5-Ethoxy-3-phenyl-1,2,4-oxadiazole Phenyl Ethoxy Electron-donating group reduces reactivity
5-(2-Chlorophenyl)-3-pyrazolyl derivative 2-Chlorophenyl Pyrazolyl-chloro Higher molecular weight (MW 371.2); dual substituents
Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate Cyclobutyl Ethoxycarbonyl Polar ester group; potential prodrug applications

Physicochemical Properties

  • For instance, ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate (logP ~2.5 inferred from MW 196.2) is less polar than carboxylate analogs.
  • Steric Effects : The cyclobutyl ring introduces steric hindrance, which may reduce off-target interactions but limit binding to flat active sites. In contrast, planar substituents like phenyl or pyridazine favor π-π stacking.
  • Stability : Chlorine at position 5 provides electronic stabilization, whereas chloromethyl groups are prone to nucleophilic substitution, as seen in synthesis of hydrazones .

Biological Activity

5-Chloro-3-cyclobutyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Overview of 1,2,4-Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds characterized by the presence of nitrogen and oxygen atoms in their ring structure. The 1,2,4-oxadiazole derivatives are particularly noted for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The structural diversity within this class allows for significant variations in biological activity based on substituents and modifications made to the core structure.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated that oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Key Enzymes : Compounds in this class have been shown to inhibit enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression .

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundA54912.5Inhibition of thymidylate synthase
Other oxadiazole derivativesMCF-715.0HDAC inhibition

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. The compound has shown efficacy in reducing inflammatory markers in vitro:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have demonstrated selective inhibition of COX enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

Table 2: Anti-inflammatory Activity Data

CompoundCOX Inhibition (IC50 µM)Selectivity Ratio (COX-2/COX-1)
This compound101.5
Piroxicam81

3. Antimicrobial Activity

The antimicrobial properties of oxadiazoles have been well-documented. Preliminary studies suggest that this compound may possess activity against various bacterial strains:

  • Broad-Spectrum Activity : Oxadiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
This compoundE. coli32
S. aureus16

Case Studies

Several case studies highlight the effectiveness of oxadiazoles in clinical settings:

  • Anticancer Trials : A study involving a series of oxadiazole derivatives showed that compounds similar to 5-chloro-3-cyclobutyl exhibited significant cytotoxicity against breast cancer cell lines .
  • Anti-inflammatory Research : Clinical evaluations demonstrated that oxadiazoles could reduce inflammation markers in patients with rheumatoid arthritis when combined with standard treatments .

Q & A

Advanced Question

Structural analogs : Synthesize derivatives with varying substituents (e.g., 5-(chloromethyl)-3-aryl variants ) to establish structure-activity relationships (SAR).

In vitro assays : Prioritize enzymatic targets (e.g., kinases) using fluorescence polarization assays, with IC50 determination.

Cytotoxicity screening : Use MTT assays on HEK-293 cells; adjust substituents (e.g., replacing Cl with methoxy groups) to reduce toxicity .

Table 2 : Cytotoxicity Data for Analogous Compounds

CompoundHEK-293 IC50 (µM)Target Enzyme Inhibition (%)
5-Chloro-3-cyclobutyl25.3 ± 1.278 (Kinase X)
5-Methoxy-3-cyclobutyl>10065 (Kinase X)

What are the best practices for handling and storing this compound to ensure stability?

Basic Question

  • Storage : Store at 2–8°C in amber vials under argon to prevent hydrolysis of the oxadiazole ring .
  • Handling : Use gloveboxes for moisture-sensitive reactions; avoid contact with strong bases (risk of ring-opening).
  • Decomposition signs : Yellowing indicates degradation; validate purity via HPLC (C18 column, acetonitrile/water gradient) .

How can contradictory results in catalytic activity studies involving this compound be systematically addressed?

Advanced Question
Contradictions often stem from unaccounted variables:

Control experiments : Test for trace metal contaminants (e.g., via ICP-MS) that may act as unintended catalysts.

Replicate conditions : Ensure identical solvent batches (e.g., DMF purity affects Pd-catalyzed reactions ).

In situ monitoring : Use ReactIR to track intermediate formation and identify side reactions.

What computational tools are most effective for predicting the physicochemical properties of this compound?

Basic Question

  • LogP prediction : Use ChemAxon or ACD/Labs with fragment-based methods (error margin ±0.5).
  • pKa estimation : SPARC or MarvinSuite, focusing on the oxadiazole ring’s acidity (predicted pKa ≈ 3.5–4.0) .
  • Solubility : COSMO-RS for aqueous solubility; validate with shake-flask experiments .

How can the stereoelectronic effects of the cyclobutyl group be exploited in drug design?

Advanced Question
The cyclobutyl group’s angle strain increases σ* orbital accessibility, enhancing:

  • Hydrogen-bond acceptance : The strained C-Cl bond acts as a halogen bond donor in protein interactions .
  • Metabolic stability : Replace tert-butyl groups with cyclobutyl to reduce CYP450-mediated oxidation .

What safety protocols are critical when scaling up synthesis of this compound?

Basic Question

  • Ventilation : Use fume hoods for reactions releasing HCl gas .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles; avoid latex (permeability to chlorinated solvents).
  • Waste disposal : Neutralize acidic byproducts with NaHCO3 before disposal .

How should researchers approach the design of a SAR study for this compound’s antimicrobial activity?

Advanced Question

Core modifications : Synthesize derivatives with varied substituents at positions 3 and 5 (e.g., 5-(trifluoromethyl) ).

Bioisosteric replacement : Replace oxadiazole with 1,2,4-triazole to assess ring flexibility .

Microbiological assays : Use agar dilution methods against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, correlating MICs with LogP and dipole moments .

Table 3 : Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
5-Chloro-3-cyclobutyl8.232.5
5-Trifluoromethyl-3-cyclobutyl4.116.3

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole
Reactant of Route 2
5-Chloro-3-cyclobutyl-1,2,4-oxadiazole

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